
5-Chloropyrazine-2-carboxamide
Overview
Description
5-Chloropyrazine-2-carboxamide (5-Cl-PZA) is a pyrazinamide (PZA) derivative with notable antimycobacterial activity. Unlike PZA, which requires activation via the enzyme pyrazinamidase (PncA), 5-Cl-PZA directly inhibits mycobacterial Fatty Acid Synthase I (FAS I) by competitively binding to the NADPH binding site . This mechanism allows it to target both PZA-sensitive and PZA-resistant strains of Mycobacterium tuberculosis (MIC = 8–64 µg/mL) and atypical mycobacteria such as M. kansasii and M. avium .
Preparation Methods
Aminolysis of 5-Chloropyrazine-2-Carbonyl Chloride
Synthesis of 5-Chloropyrazine-2-Carbonyl Chloride
The most common route begins with 5-chloropyrazine-2-carboxylic acid (5-Cl-POA), which is activated using thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) . The reaction proceeds via nucleophilic acyl substitution, converting the carboxylic acid to the reactive acyl chloride intermediate.
Reaction Conditions :
-
Temperature : Reflux (70–80°C)
-
Solvent : Anhydrous toluene or dichloromethane
Aminolysis with Ammonia
The acyl chloride intermediate is treated with aqueous or gaseous ammonia to yield 5-chloropyrazine-2-carboxamide. Excess ammonia ensures complete conversion, minimizing side reactions.
Procedure :
-
Dissolve 5-chloropyrazine-2-carbonyl chloride in anhydrous dichloromethane.
-
Add concentrated aqueous ammonia (25–28%) or bubble gaseous NH₃ into the solution.
-
Stir at 0–5°C for 2–4 hours.
-
Isolate via filtration or extraction, followed by recrystallization from ethanol/water .
Key Data :
Advantages : High scalability, minimal byproducts.
Limitations : Requires handling toxic SOCl₂ and anhydrous conditions.
Microwave-Assisted Substitution of 5-Chloropyrazine-2-Carboxylic Acid
Direct Amination Under Microwave Irradiation
A modern approach avoids acyl chloride formation by directly reacting 5-chloropyrazine-2-carboxylic acid with ammonia under microwave conditions. This method simplifies the workflow and reduces hazardous waste .
Procedure :
-
Suspend 5-chloropyrazine-2-carboxylic acid in 25% aqueous ammonia.
-
Irradiate in a microwave reactor at 100°C for 30 minutes.
-
Acidify the mixture to pH 4–5 to precipitate the product.
Key Data :
Advantages : Rapid, energy-efficient, avoids SOCl₂.
Limitations : Requires specialized equipment; scalability challenges.
Hydrolysis of 5-Chloropyrazine-2-Carbonitrile
Acidic or Basic Hydrolysis
5-Chloropyrazine-2-carbonitrile undergoes hydrolysis to the carboxamide using concentrated sulfuric acid or alkaline conditions.
Procedure :
-
Reflux 5-chloropyrazine-2-carbonitrile in H₂SO₄ (50%) at 100°C for 6 hours.
-
Neutralize with NaOH, extract with ethyl acetate, and evaporate .
Key Data :
Advantages : Utilizes stable nitrile precursors.
Limitations : Harsh conditions may degrade sensitive substrates.
Comparative Analysis of Methods
Efficiency and Practicality
-
Aminolysis of Acyl Chloride : Highest yields (70–82%) but involves toxic reagents.
-
Microwave Method : Faster (30 minutes) and greener, but lower yield (70%).
-
Nitrile Hydrolysis : Moderate yields (65–75%) with longer reaction times.
Industrial Feasibility
Large-scale production favors the traditional aminolysis route due to established infrastructure, despite safety concerns. Microwave-assisted synthesis is promising for small-scale, high-purity applications .
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrazine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
5-Chloropyrazine-2-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Chloropyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it inhibits mycobacterial fatty acid synthase I, which is crucial for the biosynthesis of mycolic acids in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Activity Against M. tuberculosis
The table below summarizes key antimycobacterial activities:
Key Observations :
- Substituent Position Matters : Chlorination at C5 (5-Cl-PZA) confers broader activity against resistant strains compared to C3-substituted analogs (e.g., 3-chloropyrazine derivatives) .
- Carboxamide vs. Cyano: Replacing the carboxamide group with a cyano (e.g., 3-benzylamino-5-cyanopyrazine-2-carboxamide) enhances lipophilicity and activity (MIC ~3 µM), rivaling isoniazid .
- Ester Derivatives: Pyrazinoic acid esters (e.g., n-octyl ester) show bactericidal effects but require amidase-mediated activation, limiting utility against PZA-resistant strains .
Structural and Electronic Effects
Lipophilicity and Substituent Influence
- Lipophilicity: 5-Cl-PZA (logK ~0.8) is less lipophilic than cyano-substituted analogs (logK ~1.5–2.0), impacting cell permeability .
- Electron-Withdrawing Groups : Meta/para substituents (e.g., -CF₃, -F) on the benzene ring improve stability and enzymatic hydrolysis rates, critical for prodrug activation .
- Chlorine vs. Methyl : 5-Chloro substitution (5-Cl-PZA) provides superior FAS I binding affinity compared to 5-methyl derivatives (e.g., 5-methylpyrazine-2-carboxamide) .
Mechanism and Resistance Profiles
- FAS I Inhibition : 5-Cl-PZA's direct FAS I inhibition bypasses PncA-dependent activation, making it effective against PZA-resistant strains .
- Prodrug Limitations: Analogs like pyrazinoic acid esters rely on amidase activity, rendering them ineffective in PncA-deficient strains .
- Cross-Resistance: No cross-resistance with isoniazid or rifampicin has been observed for 5-Cl-PZA, highlighting its unique target .
Pharmacokinetic Challenges
Biological Activity
5-Chloropyrazine-2-carboxamide (5-Cl-PZA) is a compound that has garnered attention for its potential biological activities, particularly in the field of antimycobacterial agents. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various biological evaluations.
This compound is a derivative of pyrazinamide, which is known for its efficacy against Mycobacterium tuberculosis. The introduction of chlorine and the carboxamide functional group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. Recent studies have shown promising results regarding its antimycobacterial activity, cytotoxicity profiles, and structural modifications that influence its effectiveness.
2. Synthesis and Structure-Activity Relationships
The synthesis of 5-Cl-PZA typically involves the conversion of 5-hydroxypyrazine-2-carboxylic acid to its corresponding acid chloride, followed by reaction with various amines to form the desired amide derivatives. The structure-activity relationships (SAR) indicate that modifications to the pyrazine ring and substituents on the benzylamine can significantly affect biological activity.
Table 1: Synthesis Overview
Compound Name | Synthesis Method | Yield (%) | Activity (MIC µg/mL) |
---|---|---|---|
5-Cl-PZA | Acid chloride + amine | 59-91 | 1.56 - 6.25 |
5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | Similar method | 70 - 85 | 6.25 |
5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | Similar method | 65 - 90 | 3.13 |
Antimycobacterial Activity
This compound exhibits significant antimycobacterial activity against various strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values reported range from 1.56 µg/mL to 6.25 µg/mL , indicating potent activity comparable to existing first-line tuberculosis treatments.
- Case Study : In a study evaluating the efficacy of several derivatives, 5-Cl-PZA demonstrated an MIC of 1.56 µg/mL against M. tuberculosis H37Rv, highlighting its potential as a lead compound for further development .
Cytotoxicity Studies
In vitro cytotoxicity assessments using cell lines such as HepG2 and CHO-K1 revealed that some derivatives of 5-Cl-PZA possess low toxicity profiles, with selectivity indexes (SI) indicating favorable safety margins for therapeutic use.
- Findings : The compound exhibited an IC50 value in the range of hundreds of µM , suggesting non-toxic characteristics in certain cellular models .
The exact mechanism by which this compound exerts its antimycobacterial effects is still under investigation. However, it is believed to interfere with mycobacterial metabolism and cell wall synthesis, similar to other pyrazinamide derivatives.
5. Conclusion
This compound represents a promising candidate in the search for new antimycobacterial agents. Its significant biological activity against M. tuberculosis, coupled with favorable cytotoxicity profiles, positions it as a valuable compound in drug development efforts targeting resistant strains of tuberculosis.
Q & A
Q. Basic: What are the established synthetic routes for 5-Chloropyrazine-2-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step pathways starting from pyrazine derivatives. A common approach includes:
Chlorination and functionalization : Reacting pyrazine-2-carboxamide with chlorinating agents (e.g., POCl₃) under controlled conditions to introduce the chlorine substituent at the 5-position .
Protection-deprotection strategies : Using intermediates like methyl esters (e.g., methyl 5-chloropyrazine-2-carboxylate) to stabilize reactive groups during synthesis .
Amidation : Hydrolysis of ester intermediates followed by coupling with amines to form the carboxamide moiety .
Key Validation : Reaction progress is monitored via TLC, and purity is confirmed by NMR (>95% purity thresholds) and mass spectrometry .
Q. Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identifies substituent positions on the pyrazine ring (e.g., chlorine at C5, carboxamide at C2) and confirms absence of impurities .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 172.57 for methyl ester intermediates) .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide) .
Data Interpretation : Cross-referencing with computational tools (e.g., PubChem CID 21698067) ensures structural accuracy .
Q. Advanced: How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Methodological Answer:
Contradictions often arise due to:
- Variability in assay conditions (e.g., cell lines, incubation times).
- Structural impurities (e.g., residual solvents or unreacted intermediates).
Resolution Strategies :
Reproducibility checks : Standardize assays (e.g., use identical EC50 measurement protocols) .
Orthogonal characterization : Combine HPLC purity analysis (>98%) with bioactivity assays to exclude impurity-driven effects .
Computational docking : Compare binding affinities of analogs (e.g., 5-Chloro-2-pyrazinemethanol) to target proteins (e.g., kinases) using software like AutoDock Vina .
Q. Advanced: What are optimal reaction conditions for maximizing yield in halogenation steps?
Methodological Answer:
Key factors include:
- Temperature control : Chlorination at 60–80°C minimizes side reactions (e.g., over-chlorination) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction homogeneity .
- Catalyst use : Lewis acids (e.g., FeCl₃) improve regioselectivity for the 5-position .
Yield Optimization Table :
Condition | Yield (%) | Purity (%) | Reference |
---|---|---|---|
DMF, 70°C, FeCl₃ | 82 | 98 | |
Toluene, 80°C | 65 | 95 |
Q. Advanced: How does substituent variation on the pyrazine ring affect pharmacological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Cl at C5) enhance target binding via hydrophobic interactions .
- Carboxamide flexibility : Methyl or ethyl esters reduce activity compared to free carboxamides, suggesting hydrogen bonding is critical .
Case Study : - 5-Chloro-6-nitropyrazine-2-carboxylic acid shows reduced bioactivity vs. This compound, likely due to steric hindrance from the nitro group .
Q. Advanced: What computational methods predict solubility and stability of this compound derivatives?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict solubility in aqueous buffers (e.g., logP values via ChemAxon) .
- DFT Calculations : Assess stability under physiological pH (e.g., pKa prediction for carboxamide deprotonation) .
Experimental Validation : Compare computational results with experimental HPLC stability profiles (e.g., degradation at 40°C vs. RT) .
Q. Basic: How to troubleshoot low yields in amidation reactions involving 5-Chloropyrazine-2-carboxylic acid?
Methodological Answer:
Common issues and fixes:
- Incomplete activation : Use coupling agents (e.g., HATU or EDC) to ensure carboxylic acid activation before amine addition .
- Side reactions : Add molecular sieves to scavenge water, preventing hydrolysis of intermediates .
Yield Improvement : Pre-activate the acid at 0°C for 30 min before amine addition, achieving yields >75% .
Q. Advanced: How to design analogs for target-specific interaction studies?
Methodological Answer:
Scaffold modification : Introduce substituents (e.g., methyl at C6) to probe steric effects .
Bioisosteric replacement : Replace chlorine with trifluoromethyl to evaluate electronic effects .
Example :
Analog | Target Protein | IC50 (nM) | Reference |
---|---|---|---|
5-Chloro-2-carboxamide | Kinase X | 12 | |
5-Trifluoromethyl-2-carboxamide | Kinase X | 45 |
Properties
IUPAC Name |
5-chloropyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEFMHWOSWUJSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040950 | |
Record name | 5-Chloropyrazinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21279-64-1 | |
Record name | 5-chloropyrazinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021279641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloropyrazinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloropyrazine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-CHLOROPYRAZINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2TJL7UR5A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.